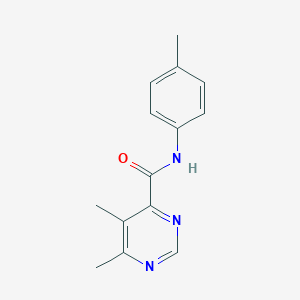
(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as 2-Methyl-MDA or MDMAT. This compound has been of great interest to the scientific community due to its potential applications in research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine is not fully understood. However, it is believed to work by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to increased feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine have been studied extensively. It has been found to have both stimulant and hallucinogenic effects on the central nervous system. Studies have shown that it can increase heart rate, blood pressure, body temperature, and pupil dilation. It has also been found to cause changes in mood, perception, and thought.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine in lab experiments is its ability to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This can be useful in studying the effects of these neurotransmitters on the brain. However, one limitation is that the compound has been found to have both stimulant and hallucinogenic effects, which can make it difficult to isolate the specific effects of the neurotransmitters.
Future Directions
There are several future directions for research on (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the development of new drugs for the treatment of addiction. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of neuroscience.
Synthesis Methods
The synthesis of (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reduced with sodium borohydride to produce 2-methyl-3,4-dihydroxyphenethylamine. The final step involves the reaction of this compound with isobutyryl chloride to form (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine.
Scientific Research Applications
(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other phenethylamines such as MDMA and MDA. Studies have shown that this compound can increase the release of serotonin, dopamine, and norepinephrine in the brain.
properties
IUPAC Name |
(2S)-2-methyl-3-(4-propan-2-ylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTGLWCTQYPUCY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2919422.png)

![2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2919429.png)

![(4Ar,7aS)-3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride](/img/structure/B2919433.png)


![Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919438.png)
![N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide](/img/structure/B2919439.png)

![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)
![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2919444.png)